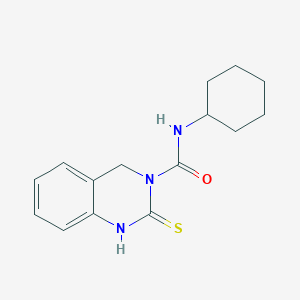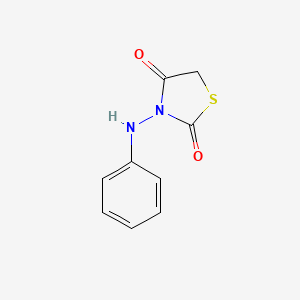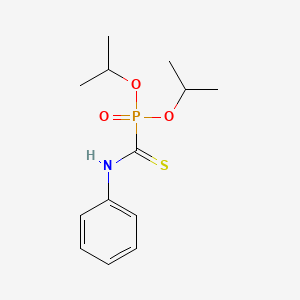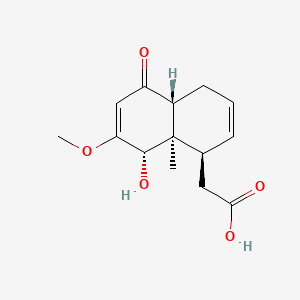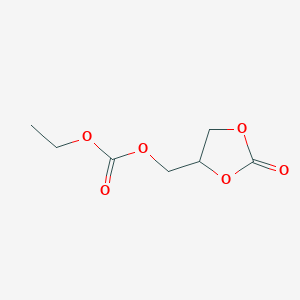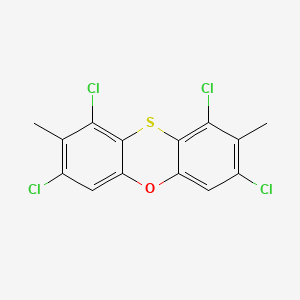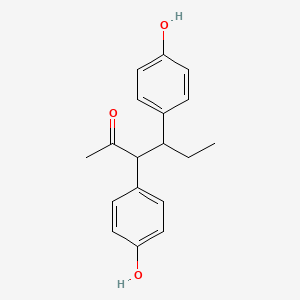![molecular formula C22H18O2 B14332347 (1,2-Phenylene)bis[(2-methylphenyl)methanone] CAS No. 110306-18-8](/img/structure/B14332347.png)
(1,2-Phenylene)bis[(2-methylphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Phenylene)bis[(2-methylphenyl)methanone] is an organic compound with the molecular formula C22H18O2 It is a member of the methanone class of compounds, characterized by the presence of two benzoyl groups attached to a central phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Phenylene)bis[(2-methylphenyl)methanone] typically involves the Friedel-Crafts acylation reaction. This process uses benzoyl chloride and a suitable aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of (1,2-Phenylene)bis[(2-methylphenyl)methanone] follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency, and continuous flow reactors may be used to enhance the production rate. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: (1,2-Phenylene)bis[(2-methylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(1,2-Phenylene)bis[(2-methylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials
Mécanisme D'action
The mechanism by which (1,2-Phenylene)bis[(2-methylphenyl)methanone] exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory properties could be linked to the inhibition of specific enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
- (1,4-Phenylene)bis[(4-methylphenyl)methanone]
- (2-Hydroxy-5-methyl-1,3-phenylene)bis[phenylmethanone]
- (2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis[phenylmethanone]
Comparison: (1,2-Phenylene)bis[(2-methylphenyl)methanone] is unique due to its specific substitution pattern on the phenylene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity towards electrophilic and nucleophilic agents .
Propriétés
Numéro CAS |
110306-18-8 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
[2-(2-methylbenzoyl)phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C22H18O2/c1-15-9-3-5-11-17(15)21(23)19-13-7-8-14-20(19)22(24)18-12-6-4-10-16(18)2/h3-14H,1-2H3 |
Clé InChI |
ASERRTVIZVGOFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


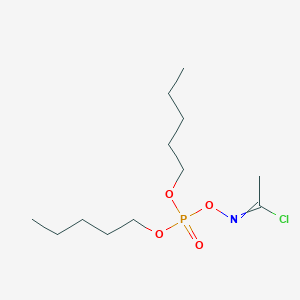
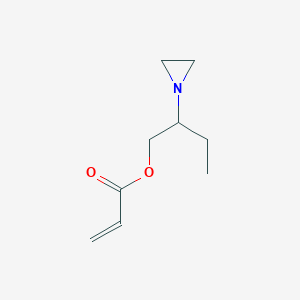
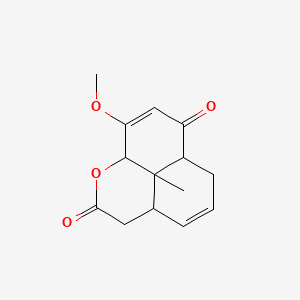
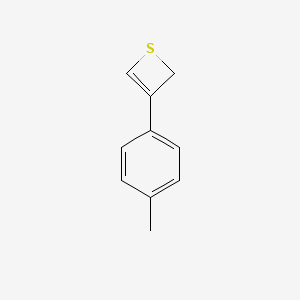
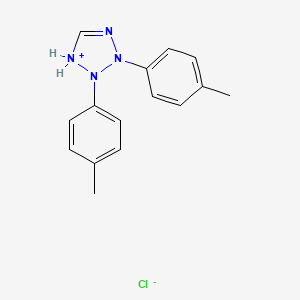
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
